molecular formula C12H23N3O2 B2951026 N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide CAS No. 2034490-21-4

N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide

Cat. No. B2951026
CAS RN: 2034490-21-4
M. Wt: 241.335
InChI Key: YIIMCIWZMDOCEG-UHFFFAOYSA-N
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Description

N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide, also known as EMA401, is a novel drug candidate that has been shown to have potential therapeutic benefits for the treatment of chronic pain. This drug has been developed by Spinifex Pharmaceuticals, an Australian biotechnology company, and is currently in the clinical trial stage.

Mechanism of Action

N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide works by selectively blocking the activity of the AT2R, which is expressed in high levels in sensory neurons that transmit pain signals. By blocking this receptor, N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide reduces the transmission of pain signals to the brain, resulting in a reduction in pain sensation.
Biochemical and Physiological Effects:
N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide has been shown to have a number of biochemical and physiological effects that are relevant to its potential therapeutic use in chronic pain. These include the reduction of pain-related behavior in animal models, the inhibition of nerve growth factor-induced sensitization of sensory neurons, and the reduction of pro-inflammatory cytokine expression in the spinal cord.

Advantages and Limitations for Lab Experiments

One advantage of N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is that it has been shown to be effective in a range of animal models of chronic pain, which suggests that it may have broad therapeutic potential. However, one limitation of N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is that it is currently in the clinical trial stage, which means that its safety and efficacy in humans have not yet been fully established.

Future Directions

There are a number of potential future directions for research on N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide. These include further preclinical studies to better understand its mechanism of action and potential therapeutic applications, as well as clinical trials to establish its safety and efficacy in humans. Other potential areas of research include the development of new formulations of the drug, such as topical or transdermal formulations, and the exploration of its potential use in combination with other pain medications.

Synthesis Methods

The synthesis of N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide involves a multi-step process that includes the reaction of 4-methoxypiperidine with ethyl chloroformate, followed by the addition of azetidine-1-carboxylic acid and subsequent purification steps. The final product is a white crystalline powder that is soluble in water and has a molecular weight of 292.4 g/mol.

Scientific Research Applications

N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to selectively block the activity of the angiotensin II type 2 receptor (AT2R), which is involved in the transmission of pain signals in the nervous system. In preclinical studies, N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and osteoarthritis.

properties

IUPAC Name

N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-3-13-12(16)15-8-10(9-15)14-6-4-11(17-2)5-7-14/h10-11H,3-9H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIMCIWZMDOCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CC(C1)N2CCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide

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